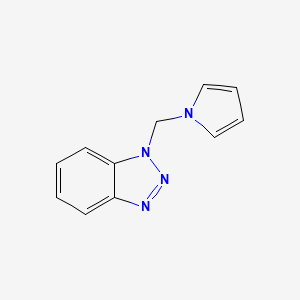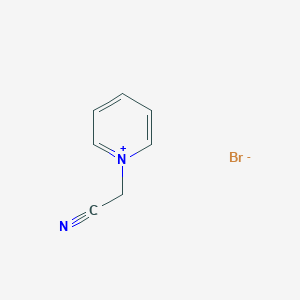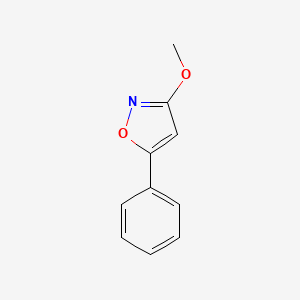
3-Methoxy-5-phenyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-phenyl-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a reagent at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for oxazoles often involve the use of flow chemistry techniques. This approach allows for the continuous production of oxazoles with high efficiency and safety. The use of packed reactors containing commercial manganese dioxide is a common practice in industrial settings .
化学反応の分析
Types of Reactions
3-Methoxy-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Substitution reactions can occur at the phenyl or methoxy groups, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include manganese dioxide and bromotrichloromethane.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents such as bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and applications .
科学的研究の応用
3-Methoxy-5-phenyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methoxy-5-phenyl-1,2-oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
Oxazole: The parent compound, which has a similar structure but lacks the methoxy and phenyl groups.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Uniqueness
3-Methoxy-5-phenyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
3-methoxy-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-10-7-9(13-11-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBMBLDRBRNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
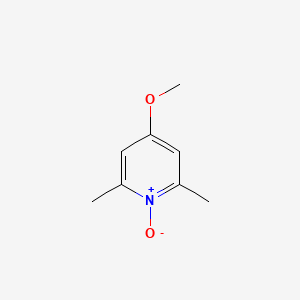
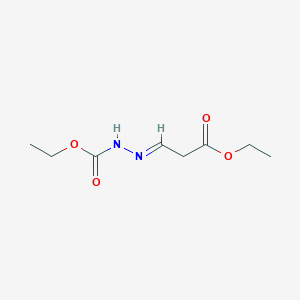
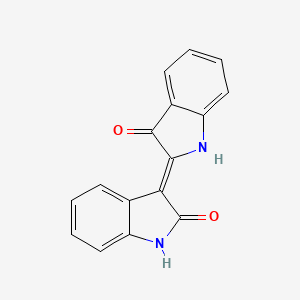
![1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide](/img/structure/B7777776.png)



![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)
![3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B7777820.png)
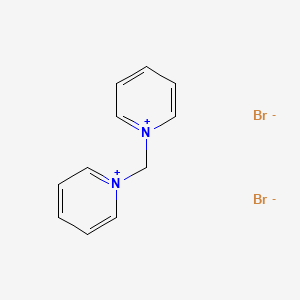
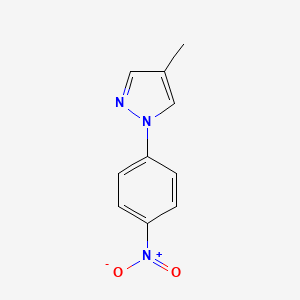
![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)
